4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide
Description
4-Chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central ethyl linker bearing both a furan-2-yl and an indolin-1-yl substituent. The 4-chlorobenzenesulfonamide moiety is a common pharmacophore in medicinal chemistry, often associated with receptor binding and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRPRYVANAEZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Indole Derivative: Starting with an indole derivative, the indole nitrogen can be alkylated using a suitable alkylating agent such as 2-bromoethyl furan.
Sulfonamide Formation: The resulting intermediate can then be reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group (if present) on the benzene ring can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.
Materials Science: Its unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The furan and indole moieties could facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, supported by data tables and relevant research.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C₁₅H₁₄ClN₃O₂S
- Molecular Weight : 333.8 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | 31.108 - 62.216 | Bacteriostatic |
| Pseudomonas aeruginosa | >250 | Inactive |
The compound exhibited significant bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with the mechanism involving inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
Anticancer Activity
In vitro studies have shown that this compound also possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The following table presents the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 12.5 | Cytotoxic |
| MCF-7 | 15.0 | Cytotoxic |
| A549 | 20.0 | Cytotoxic |
The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways fully .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was assessed for its ability to combat biofilm formation in Staphylococcus aureus. Results indicated that it reduced biofilm formation by up to 90% , significantly outperforming traditional antibiotics like ciprofloxacin . The study utilized both planktonic and sessile forms of bacteria to evaluate the efficacy.
Case Study 2: Anticancer Potential
A separate investigation focused on the anticancer effects of the compound on breast cancer cells (MCF-7). The study reported that treatment with the compound led to a dose-dependent reduction in cell viability, with significant morphological changes indicative of apoptosis observed under microscopy .
Q & A
Q. What are the standard synthetic routes for 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Sulfonamide Formation: Reacting 4-chlorobenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine) under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .
- Intermediate Purification: Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Characterization:
- NMR Spectroscopy: H and C NMR to confirm bond formation and regiochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and purity .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose | Key Intermediates |
|---|---|---|---|
| 1 | 4-Chlorobenzenesulfonyl chloride, EtN, DCM, 0°C → RT | Sulfonamide coupling | Amine-sulfonyl adduct |
| 2 | Silica gel chromatography (hexane:EtOAc 3:1) | Purification | Isolated sulfonamide |
Q. How is the structural identity and purity of the compound confirmed in academic research?
Methodological Answer:
- X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry and confirms bond angles/distances (e.g., torsion angles between furan and indoline groups) .
- Analytical HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability, critical for material science applications .
Q. What preliminary biological assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .
- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Studies: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Questions
Q. How can researchers optimize reaction yields and minimize side products during synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to optimize variables (temperature, solvent, stoichiometry). For example, varying reaction temperature (0°C vs. RT) to suppress sulfonamide hydrolysis .
- In Situ Monitoring: ReactIR spectroscopy tracks intermediate formation in real-time, enabling rapid adjustments .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
Example Optimization Table:
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 0°C to 40°C | 25°C | 78% → 92% |
| Solvent | DCM, THF, DMF | Anhydrous DCM | Purity >99% |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC clarify ambiguous H/C assignments (e.g., distinguishing furan vs. indoline protons) .
- Computational NMR Prediction: Tools like ACD/Labs or Gaussian simulate spectra for comparison with experimental data .
- Cocrystallization Studies: Resolve stereochemical ambiguities by analyzing crystal packing (e.g., hydrogen-bonding networks) .
Q. How does computational modeling assist in predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predict binding affinity to targets (e.g., COX-2 enzyme) using the compound’s 3D structure .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling: Relate structural features (e.g., sulfonamide group) to bioactivity using regression models .
Example Computational Results Table:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Site |
|---|---|---|
| COX-2 | -9.2 | Catalytic hydrophobic pocket |
| EGFR Kinase | -8.7 | ATP-binding domain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
